1-[4-[4-[(4-Chlorophenyl)methylamino]phenyl]piperazin-1-yl]ethanone
Description
1-[4-[4-[(4-Chlorophenyl)methylamino]phenyl]piperazin-1-yl]ethanone is a complex organic compound that features a piperazine ring, a chlorophenyl group, and an ethanone moiety
Properties
IUPAC Name |
1-[4-[4-[(4-chlorophenyl)methylamino]phenyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-15(24)22-10-12-23(13-11-22)19-8-6-18(7-9-19)21-14-16-2-4-17(20)5-3-16/h2-9,21H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFNMWRLWQVNJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[4-[(4-Chlorophenyl)methylamino]phenyl]piperazin-1-yl]ethanone typically involves the reaction of 4-chlorobenzylamine with 4-nitrobenzyl chloride to form an intermediate, which is then reduced to the corresponding amine. This amine is subsequently reacted with piperazine and acetyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-[4-[(4-Chlorophenyl)methylamino]phenyl]piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound.
Scientific Research Applications
1-[4-[4-[(4-Chlorophenyl)methylamino]phenyl]piperazin-1-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antihistamine and anti-allergic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-[4-[(4-Chlorophenyl)methylamino]phenyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as histamine H1 receptors. By binding to these receptors, it can inhibit the action of histamine, thereby reducing allergic responses . The compound may also interact with other pathways involved in inflammation and immune response.
Comparison with Similar Compounds
Similar Compounds
1-[4-[4-[(4-Bromophenyl)methylamino]phenyl]piperazin-1-yl]ethanone: Similar structure but with a bromine atom instead of chlorine.
1-[4-[4-[(4-Methylphenyl)methylamino]phenyl]piperazin-1-yl]ethanone: Contains a methyl group instead of chlorine.
1-[4-[4-[(4-Fluorophenyl)methylamino]phenyl]piperazin-1-yl]ethanone: Features a fluorine atom in place of chlorine.
Uniqueness
The presence of the chlorophenyl group in 1-[4-[4-[(4-Chlorophenyl)methylamino]phenyl]piperazin-1-yl]ethanone imparts unique chemical properties, such as increased lipophilicity and potential for specific receptor binding, which may enhance its pharmacological activity compared to similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
